4-Hydroxythieno[2,3-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
4-hydroxy-7H-thieno[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-5-3-6(10)8-7-4(5)1-2-11-7/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKFAAIOEBUBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716402 | |
| Record name | 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99429-78-4 | |
| Record name | 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products:
Oxidation: Formation of thieno[2,3-b]pyridine-6-one derivatives.
Reduction: Formation of dihydrothieno[2,3-b]pyridin-6(7H)-one.
Substitution: Formation of various substituted thieno[2,3-b]pyridin-6(7H)-one derivatives.
Scientific Research Applications
Chemistry
4-Hydroxythieno[2,3-b]pyridin-6(7H)-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials with specific properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes. |
| Reduction | Can be reduced to form dihydro derivatives. |
| Substitution | Electrophilic and nucleophilic substitutions can occur at various positions on the ring system. |
Biology
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting kinases involved in critical signaling pathways associated with various diseases. Studies have shown that it can inhibit the phosphorylation of target proteins, disrupting cell proliferation and survival pathways .
Medicine
The compound is being explored for its therapeutic potential, particularly in:
- Anti-cancer properties: Investigations into its ability to inhibit tumor growth.
- Anti-inflammatory effects: Studies suggest it may reduce inflammation through specific molecular interactions.
Case Study: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound demonstrated significant anti-tumor activity against various cancer cell lines, indicating its potential as a lead compound for further development .
Industry
In industrial applications, this compound is utilized in the creation of new materials with specific electronic or optical properties. Its unique structure allows for modifications that enhance performance in applications such as sensors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Thienopyridinone Isomers
Three thienopyridinone isomers were synthesized in studies targeting NMDA receptor antagonism:
- 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one (3a): The target compound (Kᵢ = 16 µM).
- 4-Hydroxy-5-phenylthieno[3,2-b]pyridin-6(7H)-one: Less active (Kᵢ = 32 µM).
- 4-Hydroxy-5-phenylthieno[2,3-c]pyridin-6(7H)-one: Least active (Kᵢ = 160 µM).
The position of the sulfur atom relative to the hydroxyl and ketone groups critically influences potency. The shorter sulfur-nitrogen distance in 3a enhances receptor binding .
Quinolinone Derivatives
- 3-Phenyl-4-hydroxyquinolin-2(1H)-one (21): A non-thiophene analogue with superior potency (Kᵢ = 12 µM). The benzene ring provides planar rigidity, improving receptor affinity compared to thieno derivatives. However, thieno compounds may offer better metabolic stability due to sulfur’s electronic effects .
Furopyridinones (Oxygen vs. Sulfur Analogues)
Furopyridinones (e.g., furo[2,3-b]pyridin-6(7H)-one, CAS: 181526-31-8) replace sulfur with oxygen. Key differences include:
- Electronic Properties: Sulfur’s larger atomic size and polarizability enhance π-π stacking and hydrophobic interactions in thieno derivatives.
- Solubility : Oxygen analogues may exhibit higher aqueous solubility due to reduced hydrophobicity.
- Biological Activity: No direct NMDA receptor data are available for furopyridinones, but structural differences likely reduce glycine site affinity compared to thieno compounds .
Pyrazolo- and Triazolo-Fused Derivatives
- Pyrazolo[3,4-b]pyridin-6(7H)-ones : These derivatives (e.g., compound 84 ) are synthesized via multicomponent reactions and exhibit antimicrobial and apoptosis-inducing activities. Their fused pyrazole ring introduces additional hydrogen-bonding sites, diverting their applications from neurological targets to infectious disease and oncology .
- Triazolo[1,5-a]pyrimidin-7-yl derivatives : Compound 5 in demonstrates how substituents like methyl and phenyl groups modulate electronic and steric properties, though NMDA receptor activity remains unstudied .
Substituent Effects on Bioactivity
Key Research Findings
Sulfur Position Matters: The thieno[2,3-b]pyridinone isomer 3a outperforms other isomers due to its sulfur-nitrogen spatial arrangement, critical for NMDA receptor binding .
Hydroxyl Group Role: The 4-hydroxy group is essential for glycine site antagonism, as seen in both thieno- and quinolinone derivatives .
Synthesis Versatility: Thienopyridinones serve as scaffolds for diverse derivatives (e.g., triazolo- and pyrazolo-fused compounds), though their biological targets vary widely .
Supplier Availability : The compound is commercially available (≥95% purity) from suppliers like Combi-Blocks and Aladdin, facilitating further research .
Biological Activity
4-Hydroxythieno[2,3-b]pyridin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesizing existing research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a thieno-pyridine core structure, which is known for its ability to interact with various biological targets. The presence of the hydroxyl group at the 4-position enhances its solubility and potential bioactivity.
Antimicrobial Activity
Research has indicated that derivatives of thieno-pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that certain thieno-pyridine derivatives demonstrate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable example is the evaluation of a library of thieno-pyridine derivatives, where some compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
This compound has been investigated for its antitumor potential. In vitro studies revealed that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis. For example, compounds with similar scaffolds have been reported to induce apoptosis in cancer cells by activating caspase pathways .
Neuroprotective Effects
The neuroprotective properties of thieno-pyridine derivatives are gaining attention, particularly in the context of neurodegenerative diseases. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thieno-pyridine ring can significantly influence its pharmacological profile. For instance:
| Substituent Position | Effect on Activity |
|---|---|
| 4-Hydroxyl | Enhances solubility and bioactivity |
| 6-Position | Modulates interaction with target proteins |
| 7-Hydrogen | Affects overall stability and reactivity |
Study 1: Antibacterial Evaluation
A recent study evaluated several thieno-pyridine derivatives against common bacterial strains. The results indicated that modifications at the 4-position significantly improved antibacterial efficacy compared to unsubstituted analogs .
Study 2: Antitumor Mechanism Exploration
Another investigation focused on the antitumor effects of this compound in breast cancer cell lines. The study found that treatment with this compound led to a reduction in cell viability and induced cell cycle arrest at the G1 phase, suggesting a potential mechanism for its antitumor activity .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Sodium Hydrosulfide | 70–85 | Aqueous, 100°C, 7 h | |
| Aldehyde Condensation | 60–93 | Ethanol reflux, 2 h | |
| Aza-Wittig Cyclization | 80–93 | DMF, 60°C, 2 h |
Advanced: How can conflicting spectral data for thienopyridinone derivatives be resolved during structural characterization?
Answer:
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example:
- Tautomeric Equilibria : Thienopyridinones may exist as keto-enol tautomers, leading to variable -NMR signals. DMSO-d stabilizes the enol form, while CDCl favors the keto form .
- X-ray Crystallography : Definitive structural confirmation is achieved via single-crystal X-ray diffraction (e.g., CCDC 1893720–1893721 for pyrimidinone analogs) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) can predict -NMR chemical shifts to validate experimental data .
Basic: What spectroscopic techniques are critical for characterizing thienopyridinone derivatives?
Answer:
- - and -NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–180 ppm). Splitting patterns distinguish regioisomers .
- IR Spectroscopy : C=O stretches appear at 1,680–1,700 cm, while NH/OH bands occur at 3,200–3,500 cm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., m/z 343.47 for a methylthio derivative) .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive thienopyridinones?
Answer:
- Electron-Withdrawing Substituents : 4-Chloro or nitro groups enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic Moieties : Benzyl or cyclopentyl groups improve membrane permeability, critical for anticancer activity (e.g., IC values <10 µM in MCF-7 cells) .
- Hybrid Scaffolds : Fusion with pyrazoles or thiadiazoles broadens biological targeting (e.g., CRF-1 receptor antagonism) .
Q. Table 2: Bioactivity of Select Derivatives
| Derivative | Target Activity | Key Modification | Reference |
|---|---|---|---|
| 7-Benzyl-2-methyl analog | Anticancer (MCF-7) | Benzyl substitution | |
| 3-Arylideneamino analog | Antimicrobial (S. aureus) | Schiff base formation | |
| Thiadiazolo-pyrimidinone | CRF-1 Receptor Antagonism | Hybrid scaffold |
Advanced: How do reaction conditions (solvent, catalyst) impact the regioselectivity of thienopyridinone synthesis?
Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization via stabilization of transition states, while water promotes hydrolysis .
- Catalyst Choice : Potassium phosphate enhances nucleophilic substitution in aqueous media, whereas KCO in DMF accelerates alkylation .
- Temperature : Reflux (100°C) vs. mild heating (60°C) alters reaction pathways (e.g., cyclization vs. side-chain modification) .
Basic: What safety precautions are recommended for handling thienopyridinone intermediates?
Answer:
Q. Notes
- Avoid abbreviations; use full chemical names.
- For synthetic procedures, validate yields via independent replication.
- Cross-check spectral data with computational models to resolve ambiguities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
